molecular formula C23H29FN4O2 B2979588 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 921923-46-8

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No. B2979588
CAS RN: 921923-46-8
M. Wt: 412.509
InChI Key: YFTAOWDRLAOWQK-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O2 and its molecular weight is 412.509. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

  • Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate Derivatives : Research conducted by Fang et al. (2016) focused on synthesizing α-aminophosphonate derivatives with a 2-oxoquinoline structure, which showed moderate to high levels of antitumor activities against various cancer cell lines. These compounds, including derivatives similar to the query compound, were compared to the anticancer agent 5-fluorouracil (Fang et al., 2016).

Neurokinin-1 Receptor Antagonism

  • An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) described a compound with high affinity and oral activity as a human neurokinin-1 receptor antagonist, which could be relevant in clinical efficacy for conditions like emesis and depression (Harrison et al., 2001).

Topoisomerase I-Targeting Activity

  • 11H-Isoquino[4,3-c]cinnolin-12-ones with Anticancer Activity : Ruchelman et al. (2004) identified compounds, including derivatives of the query compound, as novel topoisomerase I-targeting agents with potent cytotoxic activity. These compounds were effective in inhibiting tumor growth in vivo (Ruchelman et al., 2004).

Orexin Receptor Antagonism

  • Blockade of Orexin-1 Receptors Attenuates Orexin-2 Receptor Antagonism-Induced Sleep Promotion : Dugovic et al. (2009) studied the effects of antagonizing orexin receptors on sleep patterns, suggesting potential applications in sleep disorder treatments. The research involved compounds structurally related to the query compound (Dugovic et al., 2009).

Organic Light-Emitting Device Applications

  • Novel 1,8-Naphthalimide Derivatives for Organic Light-Emitting Devices : Luo et al. (2015) developed derivatives with potential applications in organic light-emitting devices (OLEDs). These derivatives, including ones related to the query compound, showed promising results for standard-red light-emitting materials in OLED applications (Luo et al., 2015).

Fluorescent and Colorimetric pH Sensors

  • Novel Fluorescent and Colorimetric pH Sensors Derived from Benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic Acid : Liu et al. (2015) explored fluorescent sensors for detecting pH changes. The study indicated the potential of compounds similar to the query compound as effective fluorescent markers for biomedical applications (Liu et al., 2015).

Antiviral Activity

  • Synthesis and Antiviral Activity of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and Their Derivatives : Ivashchenko et al. (2014) synthesized compounds including arbidol analogs and tested their antiviral activity against various viruses. The study highlights the potential antiviral applications of compounds related to the query compound (Ivashchenko et al., 2014).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-15-7-9-18(13-19(15)24)26-23(30)22(29)25-14-21(27(2)3)17-8-10-20-16(12-17)6-5-11-28(20)4/h7-10,12-13,21H,5-6,11,14H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTAOWDRLAOWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

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